molecular formula C9H19N3O2 B1353438 N-(2-methoxyethyl)-2-piperazin-1-ylacetamide CAS No. 871217-34-4

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide

Cat. No.: B1353438
CAS No.: 871217-34-4
M. Wt: 201.27 g/mol
InChI Key: VJFDFRNQDABKII-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a piperazine ring substituted with a methoxyethyl group and an acetamide moiety, which contributes to its distinct chemical behavior and reactivity.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 2’-o-(2-methoxyethyl) modified antisense oligonucleotides (asos), have been found to target specific rna sequences . This interaction can control processes that affect disease .

Mode of Action

Similar compounds, like 2’-o-(2-methoxyethyl) modified antisense oligonucleotides (asos), work by binding to their target rna sequences through complementary base pairing . This binding can inhibit the expression of certain genes, thereby controlling disease processes .

Biochemical Pathways

A study has shown that similar compounds can cause significant changes in metabolic profiles, indicating perturbations of energy metabolism, phospholipid metabolism, and fatty acid metabolism .

Pharmacokinetics

A study on a similar compound, a 2’-o-(2-methoxyethyl) modified antisense oligonucleotide, showed that it was well tolerated in non-human primates after chronic dosing . The study also indicated that the overall safety profile was very similar to that of the unconjugated 2’-O-(2-methoxyethyl) modified antisense oligonucleotides .

Result of Action

Similar compounds have been shown to have significant effects on metabolic profiles, indicating changes in energy metabolism, phospholipid metabolism, and fatty acid metabolism .

Action Environment

It’s worth noting that similar compounds, such as nitrate ester-based energetic materials, require stabilizing agents to inhibit and slow down decomposition reactions that can occur under ambient conditions .

Biochemical Analysis

Biochemical Properties

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA . This interaction is crucial for the regulation of acetylation processes, including histone and transcription factor acetylation. Additionally, this compound has been shown to inhibit cellular uptake of acetic acid into lipids and histones .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to affect the uptake of antisense oligonucleotides (ASOs) into cells, enhancing their potency and reducing the effective dose required for therapeutic effects . This compound also impacts the expression of specific genes, such as those involved in the metabolism of energy substrates and the regulation of acetylation processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to ACSS2, inhibiting its activity and thereby reducing the synthesis of acetyl-CoA . This inhibition affects various acetylation processes, including histone and transcription factor acetylation, which are crucial for gene expression regulation . Additionally, this compound enhances the cellular uptake of ASOs by conjugating them to ligands that target specific cell surface receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of ACSS2 activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit ACSS2 activity and reduce acetyl-CoA synthesis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy metabolism and acetylation processes. It interacts with enzymes such as ACSS2, which plays a crucial role in the conversion of acetate to acetyl-CoA . This interaction affects the metabolic flux and levels of metabolites involved in energy production and acetylation . Additionally, the compound has been shown to influence the metabolism of antisense oligonucleotides, enhancing their stability and reducing their degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been observed to be transported into cells via specific receptors and transporters, enhancing its cellular uptake and distribution . Additionally, it can accumulate in specific tissues, affecting its localization and overall activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Studies have shown that the compound can localize to perinuclear lysosomes and mitochondria, where it exerts its effects on acetylation processes and energy metabolism . The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-methoxyethylamine with piperazine and acetic anhydride. The process can be summarized in the following steps:

    Formation of 2-methoxyethylamine: This intermediate is prepared by reacting methoxyethanol with ammonia under high pressure and temperature.

    Reaction with Piperazine: The 2-methoxyethylamine is then reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, to form the desired product.

    Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-p-nitroaniline: This compound shares the methoxyethyl group but has a different aromatic ring structure.

    N-(2-acetoxyethyl)-p-nitroaniline: Similar in structure but with an acetoxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide is unique due to its combination of a piperazine ring and methoxyethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyethyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-14-7-4-11-9(13)8-12-5-2-10-3-6-12/h10H,2-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFDFRNQDABKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276113
Record name N-(2-Methoxyethyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871217-34-4
Record name N-(2-Methoxyethyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871217-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyethyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-tert-butyloxycarbonyl-piperazine, chloroacetylchloride and 2-methoxyethylamine in an analogous manner as described in example 21.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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